molecular formula C7H14N2O B096675 2,6-Dimethyl-1-nitrosopiperidine CAS No. 17721-95-8

2,6-Dimethyl-1-nitrosopiperidine

Cat. No. B096675
CAS RN: 17721-95-8
M. Wt: 142.2 g/mol
InChI Key: MDOIIQGEWWYGKD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-nitrosopiperidine (DMNP) is a synthetic compound that has gained significant attention in the field of chemical research. It is a member of the nitrosamine family and is widely used as a reagent in the synthesis of various organic compounds. DMNP has also been extensively studied for its potential applications in scientific research. In

Scientific Research Applications

  • Chromatographic Separation and Identification : Singer and Singer (1979) explored the separation of substituted cyclic nitrosamines, including 2,6-Dimethyl-1-nitrosopiperidine, into their configurational isomers using preparative liquid chromatography. This method allowed for the isolation of gram quantities of individual isomers sufficient for animal testing and helped in identifying contaminants in commercial samples (Singer & Singer, 1979).

  • Study of Mutagenicity and Carcinogenicity : The compound has been examined for mutagenicity in various studies. Larimer et al. (1978) found that while other derivatives of N-nitrosopiperidine were mutagens, 2,6-Dimethyl-NP was not. This research provided insights into the mutagenic potential of methylated derivatives in Saccharomyces cerevisiae (Larimer et al., 1978). Additionally, Lijinsky and Taylor (1975) demonstrated that the presence of methyl groups on certain carbon atoms significantly reduces the carcinogenic activity of nitrosopiperidine (Lijinsky & Taylor, 1975).

  • Effects on Mutagenicity in Drosophila : Nix et al. (1979) investigated the mutagenic potency of various N-nitrosopiperidine derivatives, including 2,6-Dimethyl-NP, in inducing X-linked recessive lethals and chromosome loss in Drosophila melanogaster. Their findings indicated that methyl substitutions at certain positions can reduce or eliminate mutagenic activity (Nix et al., 1979).

  • Biochemical Studies in Rat Tissues : Kitchin et al. (1989) conducted biochemical studies with 2,6-Dimethyl-1-nitrosopiperidine in rats, observing no effects on various experimental variables such as hepatic DNA damage and enzyme activities. This study distinguished carcinogenic compounds from noncarcinogens in a series of nitrogen-containing heterocycles (Kitchin et al., 1989).

  • Chiroptical Properties Analysis : The chiroptical properties of 2,6-Dimethyl-1-nitrosopiperidine were analyzed by Maat and Beyerman (2010), which found results in agreement with the sector rule for N-nitrosoamines, supporting theoretical predictions about these compounds (Maat & Beyerman, 2010).

  • Electrochemical Oxidation Studies : The electrochemical transformation of 2,6-Dimethyl-1-nitrosopiperidine to corresponding N-nitramines was investigated by Ohmori et al. (1986). This study provided insights into the pathways of radical cation reactions in the electrochemical context (Ohmori et al., 1986).

properties

IUPAC Name

2,6-dimethyl-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIIQGEWWYGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875699
Record name 2,6-Dimethyl-N-nitrosopiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.03 [mmHg]
Record name N-Nitroso-2,6-dimethylpiperidine
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Product Name

2,6-Dimethyl-1-nitrosopiperidine

CAS RN

17721-95-8
Record name 2,6-Dimethyl-1-nitrosopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17721-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Piperidine, 2,6-dimethyl-1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-N-nitrosopiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Maat, HC Beyerman - … des Travaux Chimiques des Pays‐Bas, 1973 - Wiley Online Library
The sector rule for N‐nitrosoamines predicts a positive Cotton effect for (−)‐(R,R)‐2,6‐dimethyl‐1‐nitrosopiperidine at about 350 nm. The applicability of this rule is doubted in recent …
Number of citations: 10 onlinelibrary.wiley.com
KT Kitchin, JL Brown, W Lijinsky - Biochemical pharmacology, 1989 - Elsevier
Female rats were dosed orally with one-fifth the LD 50 of either 1-nitrosopiperidine (a carcinogen), cyclohexylamine, piperidine, 4-carboxy-1-nitrosopiperidine, 4-cyclohexyl-1-…
Number of citations: 10 www.sciencedirect.com
A Tungler, E Szabados - Organic Process Research & …, 2016 - ACS Publications
The practical solutions for scale-up and production of intermediates or precursors of pharmaceuticals by liquid-phase Pd/C mediated hydrogenation can be of considerable interest and …
Number of citations: 9 pubs.acs.org
RK Harris, RA Spragg - Journal of Molecular Spectroscopy, 1969 - Elsevier
The predominant conformations of the five isomeric 1,4-dinitroso-2,3,5,6-tetramethylpiperazines were established from measurements of proton chemical shifts and proton-proton …
Number of citations: 14 www.sciencedirect.com
U Rose - Journal of Pharmaceutical Sciences, 2023 - jpharmsci.org
The European Pharmacopoeia (Ph. Eur.) is the official pharmacopoeia in Europe which is mandatory in 39 member states of the pharmacopoeia convention including the European …
Number of citations: 2 www.jpharmsci.org
RK Harris, T Pryce-Jones… - Journal of the Chemical …, 1980 - pubs.rsc.org
Information on the barrier to internal rotation about the N-nitroso-bond has been obtained for eight saturated cyclic N-nitrosamines by means of variable-temperature proton nmr …
Number of citations: 2 pubs.rsc.org

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